4-Methyl-3-hydroxyhept-6-enoic acid
Description
4-Methyl-3-hydroxyhept-6-enoic acid is an aliphatic carboxylic acid featuring a hydroxyl group at position 3, a methyl group at position 4, and a double bond at position 6 of the heptenoic acid backbone. The compound’s molecular formula is inferred as C₈H₁₄O₃, with a molecular weight of approximately 158.2 g/mol.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-4-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-6(2)7(9)5-8(10)11/h3,6-7,9H,1,4-5H2,2H3,(H,10,11) |
InChI Key |
YKBZLINAAQWZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methyl-3-hydroxyhept-6-enoic acid with three analogs, emphasizing structural variations, physicochemical properties, and applications.
Structural and Functional Group Analysis
Key Observations:
- Alkyl Chain Variations: The ethyl substituent in 4-ethyl-3-hydroxyhept-6-enoic acid increases hydrophobicity (logP ~1.2 vs.
- Aromatic vs. Aliphatic Backbones: 3-Hydroxy-4-methoxycinnamic acid’s aromatic structure enables UV absorption and antioxidant properties, making it suitable for cosmetics and food additives . In contrast, aliphatic hydroxy acids like this compound may prioritize synthetic flexibility.
- Functional Group Impact : The amide group in ’s compound reduces acidity (pKa ~15–17 vs. ~4–5 for carboxylic acids), altering hydrogen-bonding capacity and biological target interactions .
Physicochemical and Pharmacological Differences
- Solubility: The ethyl analog’s longer alkyl chain reduces aqueous solubility compared to the methyl variant, favoring organic solvents like ethanol or DMSO.
- Thermal Stability : Methyl and ethyl derivatives likely exhibit similar decomposition temperatures (~200–250°C), but steric effects from the ethyl group may delay esterification kinetics .
- Bioactivity: Aromatic acids () show antimicrobial and anti-inflammatory properties due to phenolic groups , while aliphatic hydroxy acids may serve as chiral building blocks for drug synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
